molecular formula C10H9NO2S B8497378 4-hydroxymethyl-1-thiophen-3-yl-1H-pyridin-2-one

4-hydroxymethyl-1-thiophen-3-yl-1H-pyridin-2-one

Cat. No. B8497378
M. Wt: 207.25 g/mol
InChI Key: UEHVOHPOKRCWRM-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

A solution of 1-thiophen-3-yl-2-oxo-1,2-dihydro-pyridine-4-carbaldehyde (0.27 g, 1.3 mmol) in methanol (20 mL) is cooled to 0° C. in an ice-water bath and then treated with sodium borohydride (50 mg, 1.3 mmol). After stirring at 0° C. for two hours, the reaction mixture is quenched by the addition of 10% aqueous hydrochloric acid. The mixture is extracted with ethyl acetate. The combined organic extracts were washed once with saturated aqueous sodium chloride solution, dried, and concentrated under reduced pressure to provide 4-hydroxymethyl-1-thiophen-3-yl-1H-pyridin-2-one (0.18 g, 67%), which is used in the following step without further purification.
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([N:6]2[CH:11]=[CH:10][C:9]([CH:12]=[O:13])=[CH:8][C:7]2=[O:14])=[CH:2]1.[BH4-].[Na+]>CO>[OH:13][CH2:12][C:9]1[CH:10]=[CH:11][N:6]([C:3]2[CH:4]=[CH:5][S:1][CH:2]=2)[C:7](=[O:14])[CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.27 g
Type
reactant
Smiles
S1C=C(C=C1)N1C(C=C(C=C1)C=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture is quenched by the addition of 10% aqueous hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed once with saturated aqueous sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC1=CC(N(C=C1)C1=CSC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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